Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate
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Overview
Description
Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate is a chemical compound with the molecular formula C9H8BrN3O2 and a molecular weight of 270.08 g/mol . This compound is characterized by its off-white to light yellow solid appearance and is typically stored at temperatures between 2-8°C . It is a member of the imidazo[1,2-a]pyrazine family, which is known for its diverse applications in medicinal chemistry and material science.
Preparation Methods
The synthesis of Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate involves several steps. One common method includes the bromination of imidazo[1,2-a]pyrazine-3-carboxylate followed by esterification with ethanol. The reaction conditions typically involve the use of bromine as the brominating agent and a suitable solvent such as acetic acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated products.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets. The bromine atom in the compound can participate in electrophilic interactions, while the imidazo[1,2-a]pyrazine core can engage in hydrogen bonding and π-π stacking interactions . These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate can be compared with other similar compounds such as:
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate: This compound has a similar structure but with a pyridine ring instead of a pyrazine ring.
Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate: This compound has a chlorine atom instead of a bromine atom, which can lead to different reactivity and biological activity.
Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate: This compound has the carboxylate group at a different position, which can affect its chemical and biological properties.
Properties
IUPAC Name |
ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-3-12-8-4-11-7(10)5-13(6)8/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHNCXYOABAAOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=C(N=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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